

# Application Notes and Protocols: Measuring Asymmetric Dimethylarginine (ADMA) Changes in Response to GSK3368715

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | GSK3368715 trihydrochloride |           |
| Cat. No.:            | B15588859                   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

GSK3368715 is a first-in-class, reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), which are the primary enzymes responsible for the generation of asymmetric dimethylarginine (ADMA).[1] Elevated levels of ADMA, an endogenous inhibitor of nitric oxide synthases (NOS), are associated with endothelial dysfunction and are implicated in the pathophysiology of various diseases, including cancer.[2][3] GSK3368715 has been investigated as a potential anti-cancer agent by targeting the PRMT-ADMA axis.[4]

These application notes provide a comprehensive guide to measuring the changes in both total and protein-specific ADMA levels following treatment with GSK3368715. The protocols are designed for researchers in academic and industrial settings involved in preclinical and clinical studies of PRMT inhibitors.

# Mechanism of Action of GSK3368715 on ADMA Synthesis

GSK3368715 functions as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor that binds to the protein substrate binding pocket of Type I PRMTs.[4] This binding prevents the transfer of methyl groups from SAM to arginine residues on substrate proteins, thereby



# Methodological & Application

Check Availability & Pricing

inhibiting the formation of ADMA. As a result, there is a global reduction in cellular ADMA levels and a corresponding accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the latter being a product of Type II PRMTs.[4]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric dimethylarginine, an endogenous inhibitor of nitric oxide synthase, explains
  the "L-arginine paradox" and acts as a novel cardiovascular risk factor PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [Application Notes and Protocols: Measuring Asymmetric Dimethylarginine (ADMA) Changes in Response to GSK3368715]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b15588859#measuring-changes-in-asymmetric-dimethylarginine-adma-with-gsk3368715]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com